molecular formula C14H11Br2ClN2 B13356328 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine

Katalognummer: B13356328
Molekulargewicht: 402.51 g/mol
InChI-Schlüssel: ZUOMOEXPNYMTTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine is a tricyclic heterocyclic compound featuring a benzo[5,6]cyclohepta[1,2-b]pyridine core substituted with bromine, chlorine, and amine groups. This compound is a key intermediate in the synthesis of lonafarnib (SCH-66336), a farnesyl transferase inhibitor used in cancer therapy, particularly for treating Hutchinson-Gilford progeria syndrome . Its molecular formula is C₂₇H₃₁Br₂ClN₄O₂, with a molecular weight of 638.82 g/mol. The compound exists as a white to pale yellow powder with poor solubility in water, methanol, ethanol, and ethyl acetate, necessitating specialized formulations for therapeutic use .

Eigenschaften

Molekularformel

C14H11Br2ClN2

Molekulargewicht

402.51 g/mol

IUPAC-Name

6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-12-amine

InChI

InChI=1S/C14H11Br2ClN2/c15-8-3-7-1-2-9-10(4-13(7)19-6-8)11(16)5-12(17)14(9)18/h3,5-6H,1-2,4,18H2

InChI-Schlüssel

ZUOMOEXPNYMTTN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C(=CC(=C2CC3=C1C=C(C=N3)Br)Br)Cl)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a precursor compound, followed by cyclization and amination reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The compound’s tricyclic scaffold is shared with several pharmacologically active derivatives. Key structural analogs include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Primary Targets/Mechanism Therapeutic Use
3,10-Dibromo-8-chloro derivative C₂₇H₃₁Br₂ClN₄O₂ Br, Cl, piperidinecarboxamide Farnesyl transferase inhibition Cancer, Progeria
Rupatadine C₂₆H₂₆ClN₃ (fumarate) 5-methyl-3-pyridinyl, Cl H1 and PAF receptor antagonism Allergic rhinitis
Loratadine C₂₂H₂₃ClN₂O₂ Cl, carbamate group H1 receptor antagonism Allergies
SCH-66336 (Lonafarnib) C₂₇H₃₁Br₂ClN₄O₂ Br, Cl, piperidinecarboxamide (R-configuration) Farnesyl transferase inhibition Cancer

Key Structural Differences :

  • Lonafarnib and its precursor (3,10-Dibromo-8-chloro derivative) differ from Rupatadine and Loratadine in their substitution patterns. The bromine atoms and piperidinecarboxamide group in lonafarnib enhance farnesyl transferase binding, while Rupatadine’s pyridinyl group facilitates dual H1/PAF receptor antagonism .
  • Loratadine lacks bromine and features a carbamate group, limiting its activity to histamine receptor blockade .

Pharmacological and Efficacy Comparison

Table 2: Pharmacological Profiles
Compound Target Affinity (Ki/IC₅₀) Mechanism Duration of Action Notable Effects
Lonafarnib Farnesyl transferase (IC₅₀ = 1.9 nM) Inhibits Ras protein prenylation Long (>24 hrs) Antitumor, Progeria treatment
Rupatadine H1: Ki = 0.10 µM; PAF: Ki = 0.55 µM Dual H1/PAF receptor antagonism 26 hrs (oral) Anti-allergic, anti-inflammatory
Loratadine H1: Ki = 0.12 µM Selective H1 antagonism 24 hrs Non-sedative antihistamine

Key Findings :

  • Lonafarnib ’s potency as a farnesyl transferase inhibitor (IC₅₀ = 1.9 nM) underpins its use in oncology, disrupting Ras-dependent signaling pathways critical for tumor growth .
  • Rupatadine ’s dual H1/PAF antagonism (Ki = 0.10 µM and 0.55 µM, respectively) provides broader anti-inflammatory effects compared to Loratadine, which is selective for H1 receptors .

Biologische Aktivität

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine (CAS Number: 272107-22-9) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cancer types, and pharmacokinetic properties.

Chemical Structure and Properties

The compound's molecular formula is C14H10Br2ClNC_{14}H_{10}Br_2ClN, with a molecular weight of 387.5 g/mol. Its structure is characterized by a tricyclic ring system that influences its biological properties.

Research indicates that compounds similar to 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine act primarily as inhibitors of farnesyl protein transferase (FPT), an enzyme involved in the post-translational modification of proteins that play critical roles in cell signaling and cancer progression. The introduction of halogen atoms (bromine and chlorine) enhances the potency and selectivity of these compounds as FPT inhibitors .

Antitumor Efficacy

In Vitro Studies:
A study demonstrated that derivatives of the compound exhibit significant antitumor activity. Particularly, one derivative was identified as having an IC50 value of 1.9 nM against certain cancer cell lines, indicating high potency .

In Vivo Studies:
Further evaluations in animal models have shown that these compounds maintain effective serum levels and half-lives when administered orally. This pharmacokinetic profile suggests potential for clinical application in cancer therapy .

Case Studies

StudyFindingsCancer TypeReference
Study 1Potent FPT inhibitor with IC50 = 1.9 nMVarious cancers (in vitro)
Study 2Effective in maintaining serum levels post oral administrationRodent models
Study 3Alteration of tricyclic structure enhances activityBreast and prostate cancer cells

Pharmacokinetics

The pharmacokinetic properties of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine have been explored in several studies. Key findings include:

  • Absorption: The compound shows good absorption when administered orally.
  • Distribution: It achieves significant distribution across tissues, which is critical for its therapeutic effects.
  • Metabolism: The presence of halogen atoms appears to stabilize the compound against rapid metabolic degradation.
  • Excretion: Primarily excreted via renal pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.